molecular formula C24H20N2O2S B12207364 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B12207364
M. Wt: 400.5 g/mol
InChI Key: SECQPAWWYKEKDH-UHFFFAOYSA-N
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Description

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 4-(phenoxymethyl)-1,3-thiazole-2-amine with 2,2-diphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenoxymethyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxymethyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency. Detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is unique due to the presence of both the phenoxymethyl and diphenylacetamide groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H20N2O2S/c27-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-24-25-20(17-29-24)16-28-21-14-8-3-9-15-21/h1-15,17,22H,16H2,(H,25,26,27)

InChI Key

SECQPAWWYKEKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)COC4=CC=CC=C4

Origin of Product

United States

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